

An In-depth Technical Guide to 3-Isopropoxypropanenitrile

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Compound of Interest

Compound Name: 3-Isopropoxypropanenitrile

Cat. No.: B090267

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Abstract

This technical guide provides a comprehensive overview of **3-Isopropoxypropanenitrile**, a significant chemical intermediate in various synthetic applications. The document details its chemical identity, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its role as a building block in the development of more complex molecules, particularly within the pharmaceutical and chemical industries. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

3-Isopropoxypropanenitrile, also known by several synonyms, is a simple bifunctional molecule containing both an ether and a nitrile group. Its formal IUPAC name is 3-propan-2-yloxypropanenitrile^{[1][2]}. The presence of the nitrile group makes it a valuable precursor for conversion into other functional groups such as amines, carboxylic acids, or amides, while the isopropoxy group provides specific steric and electronic properties.

Caption: Chemical structure and key identifiers for **3-Isopropoxypropanenitrile**.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-Isopropoxypropanenitrile** are summarized below. This data is critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

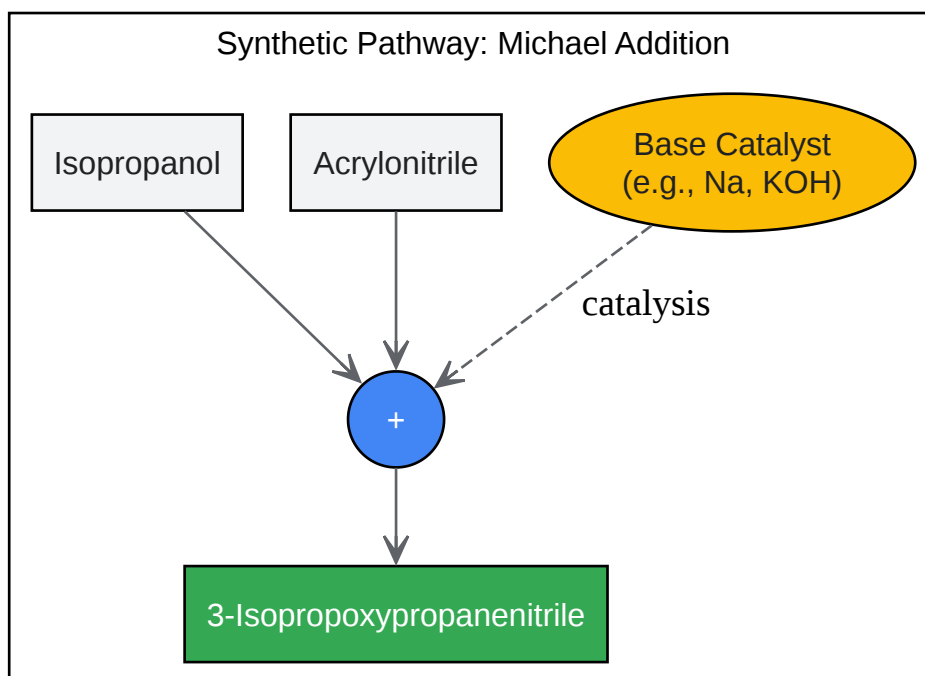
Property	Value	Source
Molecular Weight	113.16 g/mol	[1][3]
Molecular Formula	C ₆ H ₁₁ NO	[1][3]
Boiling Point	61-62.5 °C at 7 mmHg	[2]
CAS Number	110-47-4	[1][2]
SMILES	CC(C)OCCC#N	[1]
InChI Key	BMSYXLRQGIFLFO-UHFFFAOYSA-N	[1][2]
XLogP3-AA	0.6	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Table 2: Spectroscopic Data

Spectroscopic Data	Details	Source
IR Spectrum	Data available from the Coblenz Society's collection, measured on a dispersive instrument as a liquid film.	[2]
Mass Spectrum	Electron ionization mass spectrometry data is available.	[2][4]
Kovats Retention Index	Standard non-polar: 879	[1]

Synthesis of 3-Isopropoxypropanenitrile

The most common and industrially viable method for synthesizing β -alkoxy nitriles is the base-catalyzed Michael addition of an alcohol to acrylonitrile. This reaction is efficient and proceeds under relatively mild conditions.



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Caption: Plausible synthetic pathway for **3-Isopropoxypropanenitrile** via Michael addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of **3-Isopropoxypropanenitrile**.

Materials and Reagents:

- Isopropanol (Propan-2-ol), anhydrous
- Acrylonitrile, stabilized
- Potassium hydroxide (KOH) or Sodium metal (Na)
- Diethyl ether, anhydrous
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

- Hydrochloric acid (HCl), dilute solution for neutralization

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser with a drying tube
- Magnetic stirrer and hotplate
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Catalyst Preparation:** In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen), place 100 mL of anhydrous isopropanol. If using sodium, add small, freshly cut pieces of sodium metal (approx. 0.5 g, ~22 mmol) portion-wise until fully dissolved to form sodium isopropoxide. If using potassium hydroxide, add finely ground KOH pellets (approx. 1.2 g, ~22 mmol) and stir until dissolved.
- **Reaction Setup:** Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0-5 °C using an ice-water bath.
- **Addition of Acrylonitrile:** Charge the dropping funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile dropwise to the stirred, cooled isopropoxide solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

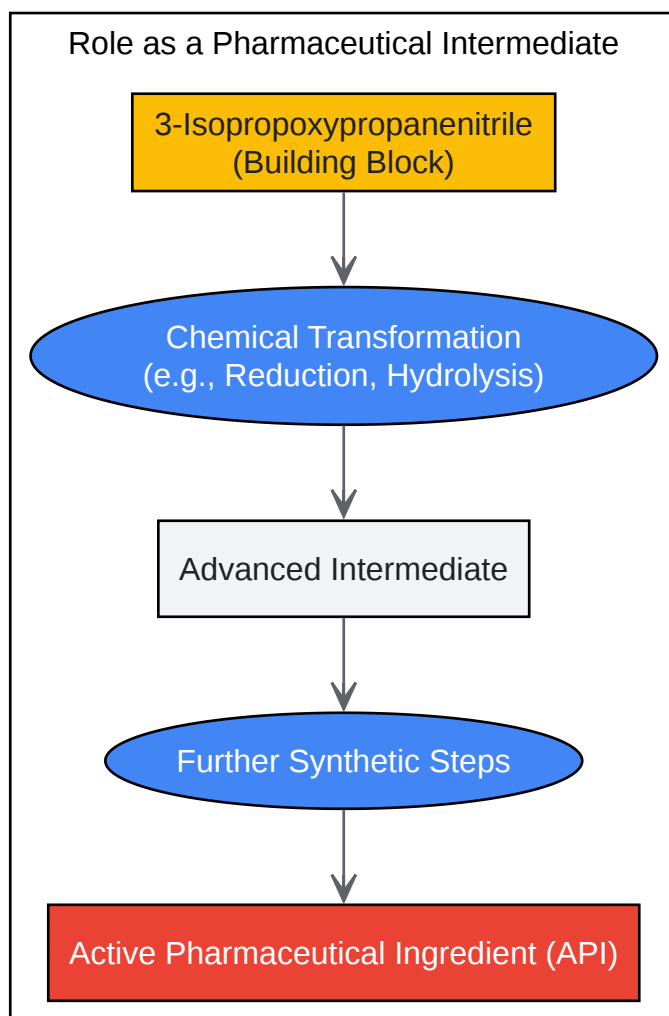
- **Quenching and Work-up:** Once the reaction is complete, cool the mixture again in an ice bath. Slowly add dilute hydrochloric acid to neutralize the base until the pH is approximately 7.
- **Extraction:** Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
- **Drying and Concentration:** Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield **3-Isopropoxypropanenitrile** as a colorless liquid.

Applications in Pharmaceutical and Chemical Synthesis

3-Isopropoxypropanenitrile is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a valuable pharmaceutical intermediate or a building block in organic synthesis.^{[1][5]} Its utility stems from the reactivity of the nitrile group, which can be transformed into various functionalities essential for constructing complex drug molecules.

The nitrile group can be:

- Reduced to a primary amine (3-isopropoxypropylamine), a common functional group in APIs for forming salts or acting as a nucleophile.
- Hydrolyzed to a carboxylic acid (3-isopropoxypropanoic acid), which can be used in ester or amide bond formation.
- Reacted with Grignard reagents to form ketones.



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Caption: Conceptual workflow illustrating the use of **3-Isopropoxypropanenitrile** as an intermediate.

The incorporation of the isopropoxypropyl moiety can modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and conformational flexibility, which are critical parameters in drug design.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Isopropoxypropanenitrile** is classified as a skin irritant.^[1]

GHS Hazard Information:

- Pictogram: Warning
- Hazard Statement: H315 (Causes skin irritation)[1]
- Precautionary Statements: P264, P280, P302+P352, P321, P332+P317, P362+P364[1]

It is also noted as a potential peroxide-forming chemical, which requires careful storage and handling, especially after being opened.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

3-Isopropoxypropanenitrile (IUPAC: 3-propan-2-yloxypropanenitrile) is a versatile chemical intermediate with established physicochemical properties. Its synthesis is readily achievable through scalable methods like the Michael addition. While not a therapeutic agent itself, its true value lies in its role as a molecular building block, providing a flexible scaffold for the synthesis of complex and novel compounds for the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

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